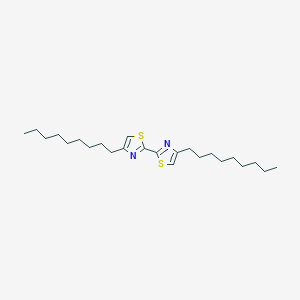

4,4'-Dinonyl-2,2'-bithiazole

Beschreibung

BenchChem offers high-quality 4,4'-Dinonyl-2,2'-bithiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dinonyl-2,2'-bithiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZWICXOXNWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598825 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-91-3 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dinonyl-2,2'-bithiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Bithiazole Core

4,4'-Dinonyl-2,2'-bithiazole, identified by its CAS number 180729-91-3, is a key organic semiconductor building block that has garnered significant interest in the field of materials science. Its molecular structure, featuring a conjugated bithiazole core flanked by two nonyl chains, imparts a unique combination of electronic and processing properties. The electron-deficient nature of the bithiazole unit makes it an excellent component for n-type and ambipolar organic field-effect transistors (OFETs) and as an acceptor moiety in donor-acceptor conjugated polymers for organic photovoltaics (OPVs). The long alkyl chains enhance solubility in organic solvents, facilitating solution-based processing for large-area and flexible electronics. While the primary applications of 4,4'-Dinonyl-2,2'-bithiazole are in organic electronics, the broader class of bithiazole derivatives has shown promise in medicinal chemistry, suggesting potential, yet unexplored, avenues in drug discovery. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this versatile molecule.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 180729-91-3 | |

| Molecular Formula | C24H40N2S2 | |

| Molecular Weight | 420.72 g/mol | |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | Inferred from its use in solution-processable polymers |

Synthesis of 4,4'-Dinonyl-2,2'-bithiazole

A robust and versatile method for the synthesis of 4,4'-dialkyl-2,2'-bithiazoles is through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][2][3] This approach offers good control over the final structure and is tolerant of a variety of functional groups. The synthesis can be envisioned as a homocoupling of a 2-halo-4-nonylthiazole derivative or a cross-coupling of a 2-stannyl-4-nonylthiazole with a 2-halo-4-nonylthiazole. A plausible multi-step synthesis is detailed below.

Part 1: Synthesis of 4-Nonylthiazole (3)

The synthesis of the 4-nonylthiazole precursor can be achieved via the Hantzsch thiazole synthesis, a classic and efficient method for forming the thiazole ring.[4]

Experimental Protocol: Synthesis of 4-Nonylthiazole (3)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoundecan-2-one (1 ) (1.0 eq) and thioformamide (2 ) (1.1 eq) in ethanol.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-nonylthiazole (3 ).

Part 2: Bromination of 4-Nonylthiazole

To prepare for the coupling reaction, the 4-nonylthiazole needs to be halogenated at the 2-position.

Experimental Protocol: Synthesis of 2-Bromo-4-nonylthiazole (4)

-

Reaction Setup: Dissolve 4-nonylthiazole (3 ) (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a flask protected from light.

-

Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-bromo-4-nonylthiazole (4 ).

Part 3: Stille Homocoupling to Yield 4,4'-Dinonyl-2,2'-bithiazole (5)

The final step involves a palladium-catalyzed Stille homocoupling of the brominated precursor.

Experimental Protocol: Synthesis of 4,4'-Dinonyl-2,2'-bithiazole (5)

-

Reaction Setup: In a Schlenk flask, combine 2-bromo-4-nonylthiazole (4 ) (1.0 eq), hexamethylditin (0.6 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and anhydrous toluene.

-

Degassing: Degas the mixture by several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture at reflux under an inert atmosphere (argon or nitrogen) for 24-48 hours.

-

Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Purification: Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, dry, and concentrate. The final product, 4,4'-Dinonyl-2,2'-bithiazole (5 ), can be purified by column chromatography and/or recrystallization.

Caption: Predicted ¹H NMR chemical shift regions for 4,4'-Dinonyl-2,2'-bithiazole.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the bithiazole core and the nonyl side chains. The carbons of the thiazole rings are expected in the aromatic region (110-160 ppm), while the aliphatic carbons will be in the upfield region (14-40 ppm).

UV-Visible Absorption and Photoluminescence Spectroscopy

In solution, 4,4'-Dinonyl-2,2'-bithiazole is expected to exhibit a primary absorption band in the UV region, corresponding to the π-π* transition of the conjugated bithiazole system. Upon excitation, it should display fluorescence, with the emission wavelength being Stokes-shifted to a longer wavelength than the absorption maximum. In the solid state, due to intermolecular interactions and π-π stacking facilitated by the alkyl chains, a red-shift in both the absorption and emission spectra is anticipated compared to the solution-state spectra. This phenomenon is critical for the performance of the material in solid-state devices.

Electrochemistry

Cyclic voltammetry is a key technique to determine the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule. The bithiazole core is electron-deficient, which leads to a relatively low-lying LUMO energy level. This property is advantageous for n-type charge transport as it facilitates electron injection and transport. The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction potentials, respectively. These energy levels are crucial for designing and predicting the performance of electronic devices.

| Predicted Property | Expected Range/Observation | Rationale |

| ¹H NMR (Aromatic H) | ~7.0-7.5 ppm (singlet) | Based on data for similar thiazole derivatives. [5] |

| ¹H NMR (α-CH₂) | ~2.7-3.0 ppm (triplet) | Deshielding effect of the aromatic thiazole ring. [6] |

| UV-Vis Abs. (Solution) | UV region | π-π* transition of the bithiazole core. |

| Photoluminescence | Stokes-shifted emission | Expected for a conjugated fluorophore. |

| Solid-State Spectra | Red-shifted compared to solution | Intermolecular π-π stacking. |

| LUMO Level | Relatively low | Electron-deficient nature of the bithiazole rings. |

Applications in Organic Electronics

The primary application of 4,4'-Dinonyl-2,2'-bithiazole is as a monomer for the synthesis of conjugated polymers used in organic electronic devices.

Organic Field-Effect Transistors (OFETs)

The electron-deficient character of the bithiazole unit makes it an ideal building block for n-type and ambipolar semiconducting polymers. When co-polymerized with electron-donating monomers in a donor-acceptor (D-A) architecture, the resulting polymers can have tailored HOMO and LUMO energy levels, leading to high charge carrier mobilities. For instance, co-polymers of 4,4'-dialkyl-2,2'-bithiazole and 3,4-ethylenedioxythiophene (EDOT) have been synthesized and investigated for their performance in OFETs. The long nonyl chains are crucial for ensuring good solubility of the resulting polymers, enabling the use of solution-based fabrication techniques like spin-coating and printing, which are essential for low-cost and large-area electronics. The performance of such OFETs is highly dependent on the thin-film morphology and molecular packing, which are influenced by the alkyl side chains.

Caption: Workflow for OFET fabrication and characterization using a bithiazole-based polymer.

Organic Photovoltaics (OPVs)

In the context of OPVs, the electron-deficient bithiazole unit can be incorporated into the polymer donor material to lower its LUMO level. This can lead to a higher open-circuit voltage (Voc) in the solar cell, which is a key parameter for device efficiency. Copolymers based on bithiazole have been explored for their potential in non-fullerene organic solar cells, demonstrating the promise of thiazole-based polymers as photoactive materials.

Relevance to Drug Development

While the primary focus of research on 4,4'-Dinonyl-2,2'-bithiazole has been in materials science, the bithiazole scaffold is a "privileged structure" in medicinal chemistry. Various bithiazole derivatives have been investigated for a range of biological activities. For example, certain 4'-methyl-4,5'-bithiazole derivatives have been identified as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Other derivatives have been reported to have potential applications in treating muscular dystrophy by recovering α-sarcoglycan expression.

It is important to note that there is currently no direct evidence in the scientific literature for the biological activity or drug development applications of 4,4'-Dinonyl-2,2'-bithiazole itself. The presence of the long, lipophilic nonyl chains would significantly alter its pharmacokinetic properties compared to the more polar derivatives studied in a medicinal context. However, the synthetic accessibility of the bithiazole core and the potential for functionalization at various positions make it an interesting scaffold for future exploration in drug discovery programs. The methodologies described for the synthesis of 4,4'-Dinonyl-2,2'-bithiazole could be adapted to create libraries of novel bithiazole derivatives for biological screening.

Conclusion and Future Outlook

4,4'-Dinonyl-2,2'-bithiazole is a valuable and versatile building block in the field of organic electronics. Its electron-deficient nature, coupled with the enhanced solubility provided by the nonyl chains, makes it a key component in the design of high-performance semiconducting polymers for applications in OFETs and OPVs. While its direct role in drug development is yet to be explored, the broader family of bithiazole compounds holds significant promise in medicinal chemistry. Future research will likely focus on the development of novel co-polymers incorporating this moiety to further enhance the performance and stability of organic electronic devices. Additionally, the exploration of the biological activities of long-chain alkyl-substituted bithiazoles could open up new and exciting avenues for this class of compounds.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 1887 , 20 (2), 3118-3132. [Link]

-

Carotti, M.; Scano, M.; Fancello, I.; Richard, I.; Risato, G.; Bensalah, M.; Soardi, M.; Sandonà, D. Combined Use of CFTR Correctors in LGMD2D Myotubes Improves Sarcoglycan Complex Recovery. International Journal of Molecular Sciences, 2020 , 21 (5), 1813. [Link]

-

Starkey, L. S. ¹H NMR Chemical Shifts. Organic Chemistry Lab CHM 318L, California State Polytechnic University, Pomona. [Link]

-

Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. ACS Medicinal Chemistry Letters, 2023 , 14 (8), 1049-1053. [Link]

Sources

An In-Depth Technical Guide to 4,4'-Dinonyl-2,2'-bithiazole: A Key Building Block for Organic Electronics

Introduction

In the landscape of materials science and organic electronics, the design and synthesis of novel π-conjugated systems are paramount to advancing the performance of devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Within this context, 4,4'-Dinonyl-2,2'-bithiazole has emerged as a critical electron-deficient building block. Its unique electronic properties, coupled with the solubilizing effects of its long alkyl chains, make it a versatile component for the creation of high-performance donor-acceptor (D-A) conjugated polymers.

This technical guide provides a comprehensive overview of 4,4'-Dinonyl-2,2'-bithiazole, detailing its molecular characteristics, synthesis, physicochemical properties, and its primary applications in the field of organic electronics. This document is intended for researchers, materials scientists, and organic chemists working on the development of novel semiconducting materials. While the broader class of bithiazoles has been explored for various applications, including in medicinal chemistry as DNA cleavage agents, it is important to note that the current body of scientific literature does not indicate significant research into 4,4'-Dinonyl-2,2'-bithiazole for drug development purposes.[1][2] The focus of this guide will therefore remain on its well-established role in materials science.

Core Molecular Profile

4,4'-Dinonyl-2,2'-bithiazole is a heterocyclic aromatic compound characterized by a bithiazole core functionalized with two nonyl chains. These alkyl chains are crucial for ensuring solubility in common organic solvents, a prerequisite for solution-based processing of organic electronic devices.

| Identifier | Value | Source(s) |

| Chemical Name | 4,4'-Dinonyl-2,2'-bithiazole | [3] |

| Synonyms | 4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole | [4] |

| CAS Number | 180729-91-3 | [3][5] |

| Molecular Formula | C₂₄H₄₀N₂S₂ | [3][5] |

| Molecular Weight | 420.72 g/mol | [3][5] |

| InChIKey | FNAZWICXOXNWDC-UHFFFAOYSA-N | N/A |

Physicochemical and Electronic Properties

The properties of 4,4'-Dinonyl-2,2'-bithiazole and the polymers derived from it are central to their function in electronic devices. The bithiazole unit is inherently electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms in the thiazole rings. This characteristic is fundamental to creating D-A copolymers with tunable electronic band gaps.

| Property | Value | Notes |

| Appearance | White to off-white solid | N/A |

| Melting Point | 61 °C | N/A |

| Solubility | Soluble in organic solvents like chloroform, chlorobenzene, and N,N-diethylpropanamide. | The nonyl side chains enhance solubility, which is crucial for solution processing of polymers. |

| Electronic Nature | Electron-deficient (Acceptor unit) | The nitrogen atoms in the thiazole rings withdraw electron density from the conjugated system. |

Frontier Molecular Orbitals (HOMO/LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for organic semiconductors. These can be estimated using cyclic voltammetry (CV). For an organic compound, the HOMO and LUMO energy levels can be calculated from the onset oxidation (E_ox) and onset reduction (E_red) potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6][7]

The empirical formulas are:

Synthesis of 4,4'-Dinonyl-2,2'-bithiazole

A proposed synthetic route based on this principle would involve two key stages:

-

Synthesis of 4-nonylthiazole: This intermediate would likely be prepared via a Hantzsch synthesis from 1-bromo-2-undecanone (an α-haloketone) and a suitable thioamide.

-

Homocoupling of 4-nonylthiazole: The final bithiazole product would then be formed by a metal-catalyzed homocoupling reaction of a halogenated 4-nonylthiazole intermediate.

Application in Conjugated Polymers for Organic Electronics

The primary and most significant application of 4,4'-Dinonyl-2,2'-bithiazole is as a monomer for the synthesis of semiconducting polymers. Its electron-accepting nature makes it an ideal partner for various electron-donating (donor) monomers.

Direct Arylation Polycondensation (DAP)

A highly effective and more environmentally benign method for synthesizing bithiazole-based copolymers is Direct Arylation Polycondensation (DAP) . This method avoids the need for pre-activating monomers (e.g., through organotin or boronic ester intermediates), thus reducing synthetic steps and toxic by-products. The reaction typically involves the palladium-catalyzed coupling of a C-H bond on the bithiazole monomer with a C-Br bond on a dibromo-aromatic comonomer.

Experimental Protocol: General Procedure for Direct Arylation Polycondensation

The following is a generalized protocol based on published procedures for the synthesis of copolymers containing 4,4'-dinonyl-2,2'-bithiazole:

-

Catalyst and Reagent Preparation: In a nitrogen-filled glovebox, a reaction vessel is charged with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required, though phosphine-free systems have been developed), a carbonate base (e.g., K₂CO₃), and a carboxylic acid additive (e.g., pivalic acid).

-

Monomer Addition: 4,4'-Dinonyl-2,2'-bithiazole and a dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) are added to the reaction vessel.

-

Solvent and Reaction: Anhydrous, degassed solvent (e.g., dimethylacetamide - DMAc) is added, and the mixture is heated (typically to 100 °C) and stirred for a specified period (e.g., 3-24 hours).

-

Polymer Isolation: After cooling, the reaction mixture is poured into a non-solvent (e.g., methanol) to precipitate the polymer.

-

Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically isolated from the chloroform fraction.

Properties of Resulting Polymers

-

Optical Properties: Polymers incorporating 4,4'-Dinonyl-2,2'-bithiazole typically exhibit broad absorption spectra in the visible region, which is a desirable characteristic for photovoltaic applications. In thin films, these polymers often show a red-shift in their absorption maximum compared to in solution, indicating stronger intermolecular interactions and π-π stacking in the solid state.

-

Electrochemical Properties: The inclusion of the electron-deficient bithiazole unit effectively lowers the HOMO and LUMO energy levels of the polymer. This tunability is crucial for optimizing the open-circuit voltage in solar cells and for facilitating charge transport in transistors.

Spectroscopic Characterization

While specific, detailed spectra for the 4,4'-Dinonyl-2,2'-bithiazole monomer are not widely published, general expectations for its spectroscopic features can be inferred from the known chemical shifts of similar structures.[11][12][13][14][15][16][17][18]

-

¹H NMR: The spectrum would be characterized by a signal in the aromatic region for the thiazole ring proton. The nonyl chains would produce a series of signals in the aliphatic region (approx. 0.8-2.8 ppm), including a characteristic triplet for the terminal methyl group (~0.8-0.9 ppm) and multiplets for the various methylene groups.

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the bithiazole core in the aromatic region (typically >110 ppm). The nonyl chains would give rise to a set of signals in the upfield region (approx. 14-35 ppm).

-

UV-Vis Spectroscopy: In a suitable solvent (e.g., chloroform or THF), the monomer is expected to show absorption bands in the UV region, corresponding to π-π* transitions within the bithiazole aromatic system.

Conclusion and Future Outlook

4,4'-Dinonyl-2,2'-bithiazole stands as a cornerstone building block in the synthesis of advanced semiconducting polymers. Its electron-deficient nature, combined with the processability afforded by its alkyl side chains, provides a powerful tool for tuning the optoelectronic properties of materials for a range of organic electronic applications. The development of efficient synthetic methods like Direct Arylation Polycondensation has further enhanced its utility, allowing for the creation of well-defined, high molecular weight polymers.

Future research will likely focus on incorporating 4,4'-Dinonyl-2,2'-bithiazole into increasingly complex polymer architectures to further optimize device performance. While its role in materials science is firmly established, there is currently no significant evidence to suggest its application in drug development. Therefore, its exploration remains firmly and fruitfully within the domain of organic electronics.

References

-

PubMed. Synthesis of 2,2'-Bis(3,6,9-triazanonyl)-4,4'-bithiazole and related compounds as new DNA cleavage agents. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Summary of redox potentials and HOMO/LUMO calculations using cyclic voltammetry (CV) …. Available from: [Link]

-

Hantzsch Thiazole Synthesis. Available from: [Link]

-

Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

ResearchGate. HOMO, E gap and LUMO obtained by cyclic voltammetry. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ResearchGate. How do I calculate electro chemicallly HOMO, LUMO and band gap of a organic material by using cyclic voltammetry?. Available from: [Link]

-

ResearchGate. 1 H NMR spectrum (region) of entry 4 (Table 1) showing the backbone.... Available from: [Link]

-

Center for In Vivo Metabolism. 13C Chemical Shift Reference. Available from: [Link]

-

ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

Synthesis of a novel bis(2,4'-bithiazole) derivative as a Co(II)-activated DNA cleaving agent. Available from: [Link]

-

Pharmaffiliates. CAS No : 180729-91-3| Chemical Name : 4,4-Dinonyl-2,2-bithiazole. Available from: [Link]

Sources

- 1. Synthesis of 2,2'-Bis(3,6,9-triazanonyl)-4,4'-bithiazole and related compounds as new DNA cleavage agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel bis(2,4'-bithiazole) derivative as a Co(II)-activated DNA cleaving agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4,4'-Dinonyl-2,2'-bithiazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 9. synarchive.com [synarchive.com]

- 10. bepls.com [bepls.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Pivotal Role of Solid-State Architecture: A Technical Guide to the Crystal Structure of 4,4'-Dinonyl-2,2'-bithiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular conformation and intermolecular organization in the solid state are critical determinants of the physicochemical properties of organic functional materials. This guide delves into the structural intricacies of 4,4'-dinonyl-2,2'-bithiazole, a key building block in organic electronics and a scaffold of interest in medicinal chemistry. While a definitive published crystal structure for this specific molecule remains elusive, this document provides a comprehensive analysis based on the established principles of X-ray crystallography and the reported structures of analogous bithiazole derivatives. We will explore the profound influence of the long alkyl chains on molecular packing, the nature of the intermolecular forces at play, and the consequential impact on the material's optoelectronic properties. Furthermore, this guide furnishes detailed, field-proven methodologies for the synthesis, crystallization, and structural elucidation of this class of compounds, equipping researchers with the practical knowledge to advance their investigations.

Introduction: The Significance of the Bithiazole Core and its Alkyl-Substituted Derivatives

The 2,2'-bithiazole scaffold is a recurring motif in a diverse array of functional organic molecules, from pharmacologically active agents to high-performance materials for organic electronics.[1][2] Its electron-deficient nature, arising from the nitrogen heteroatoms, makes it an attractive component in donor-acceptor architectures for tuning the energy levels of conjugated polymers.[3] The incorporation of 4,4'-dinonyl-2,2'-bithiazole into such polymers has proven to be a successful strategy in the development of novel materials for applications in organic photovoltaics and field-effect transistors.[3]

The long, flexible nonyl chains at the 4 and 4' positions are not merely passive solubilizing groups. They play a crucial role in dictating the solid-state packing of the molecules, which in turn governs the bulk material properties.[3] The interplay between the rigid, aromatic bithiazole core and the soft, aliphatic chains leads to complex crystalline arrangements that can significantly influence intermolecular interactions and, consequently, the electronic communication between adjacent molecules.[3][4] Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is therefore paramount for rational molecular design and the optimization of material performance.

Synthesis and Crystallization of 4,4'-Dinonyl-2,2'-bithiazole

The synthesis of 4,4'-dinonyl-2,2'-bithiazole can be achieved through several established synthetic routes for 2,2'-bithiazoles. A common and effective method involves the homocoupling of a 2-bromo-4-nonylthiazole precursor.

Experimental Protocol: Synthesis of 4,4'-Dinonyl-2,2'-bithiazole

Materials:

-

2-Bromo-4-nonylthiazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-nonylthiazole (1.0 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.12 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of triethylamine (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with additional toluene.

-

Extraction: Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4,4'-dinonyl-2,2'-bithiazole as a solid.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For molecules like 4,4'-dinonyl-2,2'-bithiazole, slow evaporation or slow cooling are often effective techniques.

Protocol: Slow Evaporation

-

Dissolve the purified solid in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, chloroform/methanol).

-

Loosely cap the vial or flask to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Monitor the vessel periodically for the formation of well-defined single crystals.

The Crystal Structure of 4,4'-Dinonyl-2,2'-bithiazole: An In-depth Analysis

The Bithiazole Core: Planarity and Conformation

The 2,2'-bithiazole core's conformation is a key determinant of the overall molecular shape. The planarity of this core is crucial for effective π-π stacking, which facilitates intermolecular charge transport.[3] The inter-ring torsional angle is influenced by a delicate balance of steric and electronic effects. In the solid state, bithiazole derivatives often adopt a near-planar conformation to maximize favorable intermolecular interactions.

The Role of the Nonyl Chains in Crystal Packing

The long alkyl chains are expected to have a dominant influence on the crystal packing.[4][5] Several packing motifs are possible:

-

Lamellar Structures: The molecules may arrange in layers, with the aromatic bithiazole cores forming a central plane and the nonyl chains extending outwards, creating alternating aromatic and aliphatic domains.

-

Interdigitation: The nonyl chains from adjacent molecules or layers may interdigitate, leading to a more compact and stable crystal lattice. The degree of interdigitation will depend on the length and flexibility of the chains.

-

Chain Conformation: The nonyl chains can adopt various conformations, from a fully extended all-trans state to more folded gauche conformations.[5] These conformational differences can significantly impact the overall packing density and the proximity of the bithiazole cores.

The presence of the nonyl chains can also influence the planarity of the bithiazole core through subtle steric interactions in the packed state.[3]

Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. For 4,4'-dinonyl-2,2'-bithiazole, the following interactions are anticipated to be significant:

-

π-π Stacking: The planar bithiazole cores are likely to engage in π-π stacking interactions, which are crucial for electronic coupling between molecules. The offset of the stacked rings will be influenced by the electrostatic potential of the electron-deficient thiazole rings.

-

C-H···π Interactions: Hydrogen atoms from the nonyl chains or the bithiazole core can interact with the π-electron clouds of adjacent aromatic rings.

-

van der Waals Forces: These are the primary interactions between the aliphatic nonyl chains and will play a major role in the overall cohesiveness of the crystal.

The interplay of these interactions will dictate the final crystal structure and, consequently, the material's properties.

Structure-Property Relationships

The crystal structure of 4,4'-dinonyl-2,2'-bithiazole derivatives has a profound impact on their optoelectronic properties. Studies on oligomers of poly(4,4'-dinonyl-2,2'-bithiazole) have shown a significant red-shift in the absorption and emission spectra in the solid state compared to in solution.[3] This is a direct consequence of the strong intermolecular interactions in the crystalline phase, which lead to a narrowing of the HOMO-LUMO gap.[3]

The degree of molecular packing and the extent of π-π stacking directly influence charge carrier mobility in organic electronic devices. A well-ordered crystal structure with significant orbital overlap between adjacent molecules is conducive to efficient charge transport. The nonyl chains, by promoting self-assembly and influencing the packing motif, are therefore instrumental in optimizing these properties.

Methodologies for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow: Single-Crystal X-ray Diffraction

Sources

- 1. Synthesis of 2,2'-Bis(3,6,9-triazanonyl)-4,4'-bithiazole and related compounds as new DNA cleavage agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel bis(2,4'-bithiazole) derivative as a Co(II)-activated DNA cleaving agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of alkyl chain substitution on the crystal structure of benzothiazole-derived squarylium dyes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Harnessing the Electronic Landscape: A Guide to the HOMO and LUMO Energy Levels of Bithiazole-Containing Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The engineering of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is the cornerstone of modern organic electronics. Among the diverse chemical motifs used to construct π-conjugated polymers, the bithiazole unit has emerged as a uniquely potent, electron-deficient building block.[1][2] Its incorporation allows for the precise tuning of a material's electronic and optical properties, which is critical for enhancing the performance of devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1] The absolute energies of the HOMO and LUMO levels, and the gap between them, govern everything from charge injection and transport efficiency to a solar cell's open-circuit voltage and the operational stability of a transistor.[3][4] This guide provides a comprehensive technical overview of the theoretical and experimental methodologies used to determine, analyze, and rationally modulate the HOMO and LUMO energy levels of bithiazole-containing polymers, offering field-proven insights for materials scientists and chemists.

The Strategic Importance of the Bithiazole Moiety

The thiazole heterocycle is structurally similar to the more common thiophene unit, but its properties are profoundly different. The presence of an electron-withdrawing imine nitrogen (C=N) imparts a significant electron-deficient character to the bithiazole core.[5][6] When incorporated into a conjugated polymer backbone, this has two immediate and crucial consequences:

-

Deepening of Frontier Orbitals: Compared to an analogous bithiophene-based polymer, the introduction of a bithiazole unit systematically lowers, or "deepens," the energy of both the HOMO and LUMO levels.[7][8] A deeper HOMO level (a higher ionization potential) is highly desirable for improving the ambient air stability of p-type and ambipolar materials by making them more resistant to oxidation.[9]

-

Enhanced Planarity: The potential for intramolecular sulfur-nitrogen (S···N) interactions helps to rigidify the polymer backbone, promoting a more planar conformation.[7] This enhanced planarity increases the effective π-conjugation along the chain, which is beneficial for efficient intramolecular charge transport.[6]

This combination of properties makes bithiazole a powerful tool for designing high-performance semiconducting polymers, particularly for applications requiring stable electron transport or high open-circuit voltages.[2][10]

Theoretical Prediction of Frontier Orbital Energies

Computational chemistry provides an indispensable predictive tool for screening candidate polymer structures before undertaking laborious synthesis. Density Functional Theory (DFT) has become the workhorse method, offering a robust balance between computational cost and accuracy for these large molecular systems.[11][12]

The Causality Behind the Computational Approach

The goal of a DFT calculation is to solve the Kohn-Sham equations, which describe the electronic structure of the polymer. The accuracy of this solution is critically dependent on the choice of the exchange-correlation (XC) functional .[13] This functional approximates the complex many-body electron interactions. Hybrid functionals like B3LYP are widely used; they have been shown to provide a reasonable correlation with experimental HOMO energies but are often less accurate for LUMO energies.[14][15] More complex, range-separated functionals like CAM-B3LYP can sometimes offer improvements, but at a higher computational cost.

Because simulating an infinite polymer chain is computationally intensive, calculations are often performed on oligomers of increasing length. The orbital energies are then extrapolated to the polymer limit. For many donor-acceptor copolymers, the HOMO/LUMO energies reach saturation at relatively short chain lengths of 4 to 6 repeating units.[14][15] Alternatively, Periodic Boundary Conditions (PBC) can be used to simulate an infinite 1D chain directly.[3]

Diagram: DFT Workflow for Polymer Orbital Prediction

Caption: Workflow for predicting HOMO/LUMO levels using DFT on oligomers.

Experimental Protocol: DFT Calculation of a Bithiazole Co-polymer

-

Structure Generation: Using molecular modeling software, construct the monomeric repeat unit of the bithiazole-containing polymer. For this example, we'll use a donor-acceptor polymer of bithiazole and dithiophene.

-

Oligomer Creation: Generate a series of oligomers with 1, 2, 4, and 6 repeat units. To manage computational cost, long alkyl side chains are often replaced with methyl or ethyl groups, as charge transport occurs primarily along the polymer backbone.[12]

-

Input File Preparation: For each oligomer, create an input file for a quantum chemistry package (e.g., Gaussian).

-

Method: Specify the DFT functional and basis set. A common starting point is B3LYP/6-31G(d).[16]

-

Job Type: Select Opt for geometry optimization, which finds the lowest energy conformation of the molecule.

-

Solvation (Optional): If comparing to solution-phase experiments, a solvent model (e.g., PCM) can be included. For solid-state comparisons, gas-phase calculations are standard.

-

-

Execution: Submit the input files to a high-performance computing cluster. Geometry optimization is an iterative process and may take several hours to days depending on the size of the oligomer.

-

Verification: After optimization, confirm that the calculation has converged successfully by checking for the absence of imaginary frequencies in a subsequent Freq calculation.

-

Data Extraction: Open the output log file from the optimized structure. The energies of all molecular orbitals will be listed. Identify the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Extrapolation: Plot the calculated HOMO and LUMO energy values against the reciprocal of the number of repeat units (1/n). Perform a linear extrapolation to 1/n = 0 to estimate the energy levels for the infinite polymer chain.[17]

Experimental Validation of Frontier Orbital Energies

While DFT is predictive, experimental validation is essential. A combination of electrochemical and spectroscopic techniques provides a robust and comprehensive picture of the polymer's electronic structure.

Cyclic Voltammetry (CV): Probing Redox Potentials

Principle: Cyclic voltammetry is the most common technique used to determine the HOMO and LUMO energy levels of conjugated polymers.[18] It measures the potential at which the material is oxidized (loses an electron) and reduced (gains an electron). The onset potential of the first oxidation wave is directly related to the HOMO energy, while the onset of the first reduction wave corresponds to the LUMO energy.[19]

Self-Validating System: To ensure accuracy and comparability across different studies, an internal standard with a well-defined redox potential, the ferrocene/ferrocenium (Fc/Fc⁺) couple, is used. The measured potentials are referenced against this couple, whose absolute energy level versus vacuum is often assumed to be -4.8 eV or -5.1 eV, a value that must be stated clearly.[20]

The energy levels are then estimated using the following empirical formulas[21]:

-

E_HOMO (eV) = -e [ E_onset,ox (vs Fc/Fc⁺) + E_(Fc/Fc⁺) (vs vacuum) ]

-

E_LUMO (eV) = -e [ E_onset,red (vs Fc/Fc⁺) + E_(Fc/Fc⁺) (vs vacuum) ]

Where E_onset,ox and E_onset,red are the onset potentials for oxidation and reduction, respectively.

UV-Visible (UV-Vis) Spectroscopy: Determining the Optical Band Gap

Principle: UV-Vis absorption spectroscopy measures the energy required for an electronic transition from the ground state (dominated by the HOMO) to the first excited state (dominated by the LUMO).[22] The lowest energy absorption, found at the onset of the absorption peak (the "absorption edge"), provides a direct measure of the optical band gap (E_g^opt).

Methodology: The optical band gap can be determined from the absorption edge wavelength (λ_onset) using the equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

This optical gap is closely related to the HOMO-LUMO gap. If the HOMO level is determined accurately via CV, the LUMO level can be independently estimated as E_LUMO ≈ E_HOMO + E_g^opt .[23] A Tauc plot can also be used for a more precise determination of the band gap from the absorption spectrum.[24]

Diagram: Combined Experimental Workflow

Caption: Combined workflow for experimental HOMO/LUMO determination.

Experimental Protocols

A. Cyclic Voltammetry:

-

Solution Preparation: Dissolve the bithiazole polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of ~1-5 mg/mL. Prepare an electrolyte solution of 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous acetonitrile.

-

Electrode Preparation: Drop-cast or spin-coat the polymer solution onto the surface of a glassy carbon working electrode and allow the solvent to evaporate completely, forming a thin film.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the electrolyte solution.

-

Measurement: Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen. Record the cyclic voltammogram by scanning the potential.

-

Calibration: After the measurement, add a small amount of ferrocene to the cell and record its voltammogram. All measured potentials should be referenced to the E₁/₂ of the Fc/Fc⁺ couple.

-

Analysis: Determine the onset of the first oxidation and reduction peaks by extrapolating the tangent of the rising current to the baseline. Use these values in the equations provided in Section 3.1.

B. UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the polymer (~0.01 mg/mL) in a spectroscopic grade solvent (e.g., chloroform). For solid-state measurements, spin-coat a thin, uniform film of the polymer from solution onto a clean quartz substrate.

-

Instrument Setup: Calibrate the UV-Vis spectrophotometer by running a baseline correction with a blank cuvette (for solution) or a blank quartz slide (for film).

-

Spectrum Acquisition: Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 300-1100 nm).

-

Data Analysis: Identify the wavelength at the onset of the lowest energy absorption peak (λ_onset). Calculate the optical band gap using the formula E_g^opt = 1240 / λ_onset.

Rational Tuning of Frontier Orbitals in Bithiazole Polymers

The true power of bithiazole lies in the ability to rationally engineer its electronic properties through synthetic chemistry. Several key strategies are employed to tune the HOMO and LUMO levels.

Diagram: Influences on Energy Levels

Caption: Key synthetic strategies for tuning HOMO and LUMO energy levels.

Key Tuning Strategies

-

Donor-Acceptor (D-A) Combination: This is the most prevalent design principle. The bithiazole unit serves as the acceptor (A).

-

Effect of the Donor: The choice of the donor unit has the most significant impact on the HOMO level. Using a stronger electron-donating co-monomer (e.g., benzodithiophene, fluorene) will raise the HOMO energy level, thereby reducing the band gap.[3][25]

-

Effect of the Acceptor: The LUMO level is primarily dictated by the acceptor unit. While the bithiazole itself is a moderate acceptor, coupling it with very strong donors can indirectly raise the LUMO slightly.

-

-

Direct Chemical Modification:

-

N-Methylation/N-Oxidation: Modifying the thiazole nitrogen atom is a powerful technique. Creating a cationic N-methylthiazolium salt or an N-oxide greatly enhances the electron-withdrawing nature of the unit.[7][8] This modification drastically lowers both the HOMO and LUMO levels, with the effect on the LUMO being more pronounced, leading to a narrower band gap.[8]

-

-

Backbone Functionalization:

Data Presentation: HOMO/LUMO Levels of Representative Bithiazole Polymers

| Polymer Structure / Name | Key Structural Feature | E_HOMO (eV) | E_LUMO (eV) | E_g^opt (eV) | Application Highlight | Reference(s) |

| P(PyDPP2OD-2Tz) | All-acceptor polymer with diketopyrrolopyrrole | -5.85 | -3.65 | 2.20 | Air-stable transistor | [9] |

| PDBTz | Copolymer with diketopyrrolopyrrole | -5.7 (est.) | -3.6 (est.) | 2.1 | n-channel OFET | [6] |

| PffBX-BTz | Copolymer with difluorobenzoxadiazole | -5.65 | -4.16 | 1.49 | n-channel OFET | [27] |

| Benzobisthiadiazole-alt-bithiazole | Copolymer with benzobisthiadiazole | -5.3 | - | - | Air-stable p-type OFET | [9] |

| Bithiazole-based PAV | Poly(arylenevinylene) structure | -5.73 | -2.93 | 2.80 | Deepened levels vs. bithiophene analog | [7][8] |

| N-oxidized PAV | N-oxidation of the above PAV | -6.01 | -3.37 | 2.64 | Further deepened levels for OLEDs | [7][8] |

Note: Values are compiled from multiple sources and may have been determined using slightly different experimental conditions or computational methods.

Conclusion and Outlook

The bithiazole unit is a cornerstone in the rational design of advanced organic semiconducting polymers. Its inherent electron-deficient nature provides a robust platform for engineering materials with deep, stable HOMO levels and tunable LUMO levels. As this guide has detailed, a synergistic approach combining predictive DFT calculations with empirical validation through cyclic voltammetry and UV-Vis spectroscopy is critical for success. By strategically selecting co-monomers in a donor-acceptor architecture and employing direct chemical modifications like N-oxidation, researchers can precisely control the frontier orbital landscape. This control is paramount for optimizing charge injection barriers, maximizing open-circuit voltage in solar cells, and achieving stable electron transport in transistors, thereby paving the way for the next generation of high-performance organic electronic devices.

References

-

Kohn, A., Jackson, N. E., & de Pablo, J. J. (2021). Conjugated Polymers: Evaluating DFT Methods for More Accurate Orbital Energy Modeling. Journal of Physical Chemistry C. [Link][14][15]

-

Teshima, Y., et al. (2024). Synthesis of Bithiazole-Based Poly(arylenevinylene)s via Co-Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N-Methylation and N-Oxidation. Macromolecular Rapid Communications. [Link][7][8]

-

Teshima, Y., et al. (2022). Simple π-Conjugated Polymers Based on Bithiazole for Nonfullerene Organic Photovoltaics. ACS Applied Materials & Interfaces. [Link][2][10]

-

Reddinger, J. L., & Reynolds, J. R. (1998). Synthesis and Characterization of Conjugated, n-Dopable, Bithiazole-Containing Polymers. Chemistry of Materials. [Link][28]

-

Kurt, A., Andan, H., & Koca, M. (2020). Synthesis and characterization of a new conjugated polymer containing bithiazole group and its thermal decomposition kinetics. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Bronstein, H., & Luscombe, C. K. (2017). Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications. Macromolecular Rapid Communications. [Link][1][2]

-

Jacobs, I. E., & Moulé, A. J. (2011). Comparing modern density functionals for conjugated polymer band structures: Screened hybrid, Minnesota, and Rung 3.5 approximations. The Journal of Chemical Physics. [Link][11]

-

IEEE Xplore. (2019). Numerical DFT calculations on electronic, optical and charge transport properties of π-conjugated polymers for OLED application. IEEE Conference Publication. [Link]

-

Wang, Z., et al. (2024). Modeling-driven materials by design for conjugated polymers: insights into optoelectronic, conformational, and thermomechanical properties. Materials Chemistry Frontiers. [Link][12]

-

Teshima, Y., et al. (2025). Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation. Macromolecular Rapid Communications. [Link][8]

-

Hutchison, G. R., et al. (2005). From Oligomers to Polymer: Convergence in the HOMO−LUMO Gaps of Conjugated Oligomers. Organic Letters. [Link][17]

-

Leona, L. T. (2013). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. [Link][18]

-

Bérubé, N., et al. (2015). Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv. [Link][3][25]

-

Girtan, M. (2015). Linking the HOMO-LUMO gap to torsional disorder in P3HT/PCBM blends. Journal of Applied Physics. [Link][29]

-

Gunceler, D., et al. (2013). Toward the Rational Design of Organic Solar Photovoltaics: Application of Molecular Structure Methods to Donor Polymers. The Journal of Physical Chemistry C. [Link][16]

-

ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? [Link][19]

-

Bérubé, N., et al. (2012). Energy Level Modulation of HOMO, LUMO, and Band-Gap in Conjugated Polymers for Organic Photovoltaic Applications. Chemistry of Materials. [Link][4]

-

Osaka, I., et al. (2021). Bithiazole Dicarboxylate Ester: An Easily Accessible Electron-Deficient Building Unit for π-Conjugated Polymers Enabling Electron Transport. Macromolecules. [Link][30]

-

Wang, J., et al. (2017). Fine-Tuning LUMO Energy Levels of Conjugated Polymers Containing a B←N Unit. Macromolecules. [Link][21]

-

ResearchGate. (2014). HOMO levels measured by cyclic voltammetry and LUMO levels as deduced from the measured optical energy band gap. [Link][23]

-

Rose, B. D., et al. (2015). Molecular Engineering of Nonhalogenated Solution-Processable Bithiazole-Based Electron-Transport Polymeric Semiconductors. Chemistry of Materials. [Link][6]

-

Bérubé, N., et al. (2012). Energy Level Modulation of HOMO, LUMO, and Band-Gap in Conjugated Polymers for Organic Photovoltaic Applications. Chemistry of Materials. [Link]

-

ResearchGate. (2015). How can I estimate LUMO energy from Cyclic Voltammetry? [Link][20]

-

ResearchGate. (2018). HOMO, LUMO energy levels, and band gaps of polymers. [Link][26]

-

Mei, J., et al. (2013). Benzobisthiadiazole-alt-bithiazole copolymers with deep HOMO levels for good-performance field-effect transistors with air stability and high on/off ratio. Polymer Chemistry. [Link][9]

-

ResearchGate. (2015). The UV-vis data and optical band gaps of the polymers. [Link][31]

-

Sahoo, S., et al. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling. [Link][13]

-

Chen, M.-S., et al. (2015). Difluorobenzoxadiazole-Based Polymer Semiconductors for High-Performance Organic Thin-Film Transistors with Tunable Charge Carrier Polarity. Advanced Functional Materials. [Link][27]

Sources

- 1. Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bradleydrose.com [bradleydrose.com]

- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 8. Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Modeling-driven materials by design for conjugated polymers: insights into optoelectronic, conformational, and thermomechanical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03217A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Toward the Rational Design of Organic Solar Photovoltaics: Application of Molecular Structure Methods to Donor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 25. Design principles for the energy level tuning in donor/acceptor conjugated polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.aip.org [pubs.aip.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

The Solubility Profile of 4,4'-Dinonyl-2,2'-bithiazole: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of 4,4'-Dinonyl-2,2'-bithiazole

4,4'-Dinonyl-2,2'-bithiazole is a key building block in the field of organic electronics. Its molecular structure, featuring a conjugated bithiazole core flanked by long, flexible nonyl chains, imparts unique properties that are highly sought after in the design of advanced materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The bithiazole unit is an electron-deficient heterocycle, which, when incorporated into conjugated polymers, can enhance electron transport capabilities.[1] The long alkyl chains, in this case, nonyl groups, are not merely passive substituents; they play a crucial role in enhancing the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing of organic electronic devices. Furthermore, these alkyl chains can influence the solid-state packing of the molecules, which in turn affects the material's electronic properties.[1]

This in-depth technical guide provides a comprehensive overview of the solubility of 4,4'-Dinonyl-2,2'-bithiazole in organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this guide will focus on predicting the solubility based on the compound's molecular structure and providing a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who are working with or plan to work with this important organic semiconductor.

Physicochemical Properties of 4,4'-Dinonyl-2,2'-bithiazole

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its solubility. Below is a summary of the key properties of 4,4'-Dinonyl-2,2'-bithiazole.

| Property | Value | Reference |

| CAS Number | 180729-91-3 | [2][3][4][5][6] |

| Molecular Formula | C24H40N2S2 | [2][3][4][6] |

| Molecular Weight | 420.72 g/mol | [2][3][4] |

| Physical State | Solid | [2] |

| Appearance | Very Pale Yellow | [2] |

| Melting Point | 61 °C | [2] |

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like".[7][8] This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. The molecular structure of 4,4'-Dinonyl-2,2'-bithiazole possesses both nonpolar and polar characteristics.

-

Nonpolar Character: The two long nonyl (C9H19) chains are highly nonpolar and will dominate the solubility behavior, making the molecule readily soluble in nonpolar organic solvents.

-

Polar Character: The 2,2'-bithiazole core is a heterocyclic aromatic system containing nitrogen and sulfur atoms, which introduces some degree of polarity. However, the influence of this polar core is significantly masked by the large nonpolar alkyl groups.

Based on this structural analysis, we can predict the following solubility profile:

-

High Solubility: Expected in nonpolar and weakly polar aprotic solvents such as:

-

Toluene

-

Hexane

-

Chloroform

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

-

Moderate to Low Solubility: Expected in more polar aprotic solvents like:

-

Acetone

-

Ethyl acetate

-

-

Poor to Insoluble: Expected in highly polar protic solvents such as:

-

Methanol

-

Ethanol

-

Water

-

It is important to note that while these predictions are based on sound chemical principles, the actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.[8] Therefore, experimental verification is crucial.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a widely accepted technique for determining the thermodynamic solubility of a compound.[9][10][11]

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide a quick indication of suitable solvents.

Materials:

-

4,4'-Dinonyl-2,2'-bithiazole

-

A selection of organic solvents (e.g., hexane, toluene, chloroform, THF, acetone, ethanol)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place approximately 2-5 mg of 4,4'-Dinonyl-2,2'-bithiazole into a small, clean, and dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method will provide a quantitative measure of solubility (e.g., in mg/mL or g/L).

Materials and Equipment:

-

4,4'-Dinonyl-2,2'-bithiazole

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 4,4'-Dinonyl-2,2'-bithiazole and place it into a vial. "Excess" means that there should be visible undissolved solid after the equilibration period.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. It is advisable to test different time points to confirm that the concentration in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle by turning off the agitation for a few hours.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 4,4'-Dinonyl-2,2'-bithiazole of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique (HPLC or UV-Vis). HPLC is generally preferred for its higher accuracy and ability to separate impurities.[11]

-

Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).

-

Determine the concentration of 4,4'-Dinonyl-2,2'-bithiazole in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Conclusion

While specific, publicly available quantitative data on the solubility of 4,4'-Dinonyl-2,2'-bithiazole is scarce, a thorough understanding of its molecular structure allows for reliable predictions of its solubility profile. The presence of long nonyl chains strongly suggests high solubility in nonpolar organic solvents, which is advantageous for its application in solution-processable organic electronics. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and validated method for in-house determination. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is fundamental for the successful design and fabrication of next-generation organic electronic devices.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 15, 2026, from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- 4,4'-Dinonyl-2,2'-bithiazole | 180729-91-3. (n.d.). Benchchem.

- 4,4'-Dinonyl-2,2'-bithiazole, 200MG - D4559-200MG. (n.d.). Lab Pro Inc.

- 4,4′-Dinonyl-2,2′-bithiazole. (n.d.).

- 4,4'-Dinonyl-2,2'-bithiazole (CAS No. 180729-91-3) SDS. (n.d.). Guidechem.

- 4,4'-Dinonyl-2,2'-bithiazole synthesis. (n.d.). ChemicalBook.

- 4,4'-Dinonyl-2,2'-bithiazole. (n.d.). Apollo Scientific.

- 4,4'-Dinonyl-2,2'-bipyridine. (n.d.). PubChem.

- CAS No : 180729-91-3| Chemical Name : 4,4-Dinonyl-2,2-bithiazole. (n.d.). Pharmaffiliates.

- MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.

- Design, Synthesis and Characterization of Fused Bithiazole- and Dithiophene-Based Low Bandgap Thienylenevinylene Copolymers. (2021, August 24). The Royal Society of Chemistry.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. labproinc.com [labproinc.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 4,4'-Dinonyl-2,2'-bithiazole synthesis - chemicalbook [chemicalbook.com]

- 5. 180729-91-3 Cas No. | 4,4'-Dinonyl-2,2'-bithiazole | Apollo [store.apolloscientific.co.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

The Ascendancy of Bithiazole: A Technical Guide to Harnessing its Electron-Deficient Properties in Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the electron-deficient characteristics of bithiazole units and their transformative impact on the field of conjugated polymers. We will dissect the fundamental principles governing their behavior, offer detailed experimental methodologies, and showcase their application in next-generation organic electronics. This document is designed to be a comprehensive resource, blending theoretical understanding with practical, field-proven insights.

Introduction: The Strategic Imperative for Electron-Deficient Building Blocks

The precise control of frontier molecular orbital (HOMO and LUMO) energy levels is a cornerstone of designing high-performance organic semiconducting materials.[1][2][3] A common and effective strategy to modulate these energy levels involves the incorporation of electron-deficient moieties into the polymer backbone.[4][5] While traditional approaches have often relied on the addition of strong electron-withdrawing groups, this can introduce synthetic complexities and potential instability. An elegant alternative is the strategic substitution of a sp² carbon with a more electronegative sp² nitrogen within the aromatic ring system.[4] This is where the thiazole heterocycle, and more specifically the bithiazole unit, has emerged as a compelling building block.[4][6][7][8]

The bithiazole unit, an isostructural analogue of the more electron-rich bithiophene, offers a subtle yet powerful means to tune the optoelectronic properties of a material without drastic structural perturbations.[4][6][7][8] The presence of the imine nitrogen atom in the thiazole ring imparts an inherent electron deficiency, which profoundly influences the resulting polymer's electronic characteristics.[4][9] This guide will elucidate the nuances of this influence, providing a roadmap for its strategic exploitation.

The Bithiazole Advantage: Unpacking the Electronic and Structural Properties

The substitution of a bithiophene unit with a bithiazole unit in a conjugated polymer backbone leads to a significant and predictable alteration of its electronic landscape. Both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels are lowered.[4][10][11] This dual stabilization is a direct consequence of the electron-withdrawing nature of the bithiazole unit.

Furthermore, the potential for intramolecular S···N interactions in bithiazole-based polymers promotes a more planar and rigid backbone structure.[10][12] This enhanced coplanarity is highly beneficial for intermolecular π-π stacking and, consequently, for efficient charge transport in organic field-effect transistors (OFETs).[9]

Comparative Electronic Properties: Bithiazole vs. Bithiophene

To illustrate the impact of incorporating bithiazole, consider two analogous polymers, one containing a bithiophene unit and the other a bithiazole unit. The bithiazole-containing polymer consistently exhibits a reduced bandgap and lowered HOMO and LUMO levels compared to its bithiophene counterpart.[4] This distinction is critical for applications such as organic solar cells (OSCs), where precise energy level alignment is paramount for efficient charge separation and collection.

| Property | Bithiophene-based Polymer (Conceptual) | Bithiazole-based Polymer (Conceptual) | Rationale for Difference |

| HOMO Energy Level | Higher (less negative) | Lower (more negative) | The electron-deficient nature of bithiazole withdraws electron density from the polymer backbone, stabilizing the HOMO level.[4][10][11] |

| LUMO Energy Level | Higher (less negative) | Lower (more negative) | The imine nitrogen in the thiazole ring effectively lowers the LUMO energy level, enhancing electron affinity.[4][10][11] |

| Electrochemical Bandgap | Larger | Smaller | The more significant lowering of the LUMO relative to the HOMO often results in a smaller bandgap for bithiazole-containing polymers. |

| Electron Affinity | Lower | Higher | The lowered LUMO level indicates a greater ability to accept and stabilize an electron.[13] |

Synthetic Pathways to Bithiazole-Containing Polymers

The synthesis of well-defined bithiazole-containing polymers presents unique challenges and opportunities compared to their thiophene analogues. The reactivity of the thiazole ring differs significantly from that of thiophene due to the asymmetric π-electron density distribution, with the C5 position being the most electron-rich and the C2 position being the most electron-poor.[4]

Visualizing a General Synthetic Approach

Caption: A generalized workflow for the synthesis of a bithiazole-containing polymer via polycondensation.

Experimental Protocol: Synthesis of a Representative Bithiazole Copolymer

This protocol outlines the synthesis of a bithiazole-based poly(arylenevinylene) via a Co-catalyzed hydroarylation polyaddition, a method that advantageously eliminates the production of byproducts from the monomers.[10]

Materials:

-

N,N,N′,N′-tetrahexyl-(2,2′-bithiazole)-4,4′-dicarboxamide (Monomer 1)

-

2,7-diethynyl-9,9-bis(2-ethylhexyl)fluorene (Monomer 2)

-

Co-catalyst system

-

Anhydrous solvent (e.g., toluene)

-

Methanol

-

5% HCl in Methanol

Procedure:

-

Reaction Setup: In a nitrogen-purged glovebox, add Monomer 1, Monomer 2, and the Co-catalyst to a dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Polymerization: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the designated time (e.g., 24-48 hours) under a nitrogen atmosphere.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a beaker of methanol.

-

Collect the polymer precipitate by filtration.

-

Wash the polymer with methanol to remove any residual monomers and catalyst.

-

To further purify, dissolve the polymer in a suitable solvent (e.g., chloroform or toluene) and re-precipitate it into a 5% HCl in methanol solution.[14]

-

Collect the purified polymer by filtration.

-

-

Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.[14]

Characterization of Electron-Deficient Properties

A thorough characterization of the synthesized polymers is essential to validate their electronic properties and to understand their potential performance in devices.

Cyclic Voltammetry: A Window into Frontier Orbital Energies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of conjugated polymers.[15]

Experimental Protocol: Cyclic Voltammetry Measurement

-

Sample Preparation: Deposit a thin film of the bithiazole-containing polymer onto a working electrode (e.g., a platinum disk or glassy carbon electrode).

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: Use a suitable electrolyte solution, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Measurement:

-

Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Scan the potential of the working electrode towards positive values to measure the oxidation potential and towards negative values to measure the reduction potential.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox,onset) and onset reduction potential (E_red,onset) from the cyclic voltammogram.

-